1,2,5,6-Tetrabromocyclooctane

Catalog No.
S590616
CAS No.
3194-57-8
M.F
C8H12Br4
M. Wt
427.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,5,6-Tetrabromocyclooctane

CAS Number

3194-57-8

Product Name

1,2,5,6-Tetrabromocyclooctane

IUPAC Name

1,2,5,6-tetrabromocyclooctane

Molecular Formula

C8H12Br4

Molecular Weight

427.8 g/mol

InChI

InChI=1S/C8H12Br4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-8H,1-4H2

InChI Key

RZLXIANUDLLFHN-UHFFFAOYSA-N

SMILES

C1CC(C(CCC(C1Br)Br)Br)Br

Synonyms

1,2,5,6-tetrabromocyclooctane, TBCO cpd

Canonical SMILES

C1CC(C(CCC(C1Br)Br)Br)Br

While research on 1,2,5,6-TBCO is limited, it has been explored in several scientific contexts:

Flame Retardant Studies:

One area of research has investigated the potential of 1,2,5,6-TBCO as a flame retardant. Studies have shown that it can be effective in suppressing flames in certain materials, such as polymers and textiles []. However, further research is needed to determine its overall efficacy and safety profile for this application.

1,2,5,6-Tetrabromocyclooctane is a synthetic organic compound classified as a brominated flame retardant. Its chemical formula is C8H12Br4C_8H_{12}Br_4, and it is known for its four bromine atoms attached to a cyclooctane ring structure. This compound has gained attention as a potential alternative to hexabromocyclododecane, which has been phased out due to environmental and health concerns. The compound is primarily used in various applications where fire resistance is crucial, such as in plastics, textiles, and electronic devices .

TBCO is considered a persistent organic pollutant (POP) due to its resistance to degradation in the environment []. There is growing concern about its potential health risks, including:

  • Toxicity: Studies suggest TBCO may have neurotoxic and endocrine-disrupting effects [].
  • Bioaccumulation: TBCO can accumulate in fatty tissues of organisms, potentially affecting human health through the food chain [].
Typical of brominated compounds. It can undergo:

  • Dehalogenation: This reaction can occur under certain conditions, leading to the release of bromine and formation of less brominated derivatives.
  • Nucleophilic Substitution: The presence of bromine atoms makes it susceptible to nucleophilic attack, allowing for modifications that can enhance its properties or alter its applications.
  • Thermal Decomposition: At high temperatures, 1,2,5,6-tetrabromocyclooctane can decompose, potentially releasing toxic brominated compounds .

Research indicates that 1,2,5,6-tetrabromocyclooctane exhibits endocrine-disrupting properties. Studies have shown that it affects reproductive capacity in aquatic organisms such as Japanese medaka and zebrafish. Specifically, exposure to this compound has been linked to multigenerational reproductive impairments and changes in hormone levels . Additionally, it has demonstrated potential toxicity through mechanisms that disrupt normal endocrine functions .

The synthesis of 1,2,5,6-tetrabromocyclooctane typically involves:

  • Bromination of Cyclooctene: This method involves the addition of bromine to cyclooctene in the presence of a catalyst or under specific reaction conditions to yield the tetrabrominated product.
  • Direct Bromination: Cyclooctane can be directly brominated using elemental bromine under controlled conditions to achieve the desired tetrabrominated compound.

Both methods require careful control of reaction conditions to ensure high yields and minimize by-products .

1,2,5,6-Tetrabromocyclooctane is primarily used as a flame retardant in various industries. Its applications include:

  • Plastics: Incorporated into polymers to enhance fire resistance.
  • Textiles: Used in fabric treatments to reduce flammability.
  • Electronics: Applied in circuit boards and other electronic components to prevent ignition during overheating.

Furthermore, due to its unique properties as an alternative to other flame retardants, it is being explored for broader industrial applications .

Interaction studies involving 1,2,5,6-tetrabromocyclooctane have focused on its effects on aquatic life and potential human health implications. Key findings include:

  • Endocrine Disruption: Studies have shown that exposure can lead to altered reproductive outcomes in fish species.
  • Toxicological Assessments: Research indicates that this compound may interfere with normal hormonal functions and development processes in aquatic organisms.

The implications of these interactions highlight the need for further investigation into the long-term environmental impact and safety of this compound .

Several compounds share structural similarities or functional roles with 1,2,5,6-tetrabromocyclooctane. These include:

Compound NameChemical FormulaKey Characteristics
HexabromocyclododecaneC12H18Br6Widely used flame retardant; phased out due to toxicity
Decabromodiphenyl etherC12H4Br10Used in electronics; persistent environmental pollutant
Tetrabromobisphenol AC15H12Br4OFlame retardant used in epoxy resins; endocrine disruptor
Brominated polystyreneVariesCommonly used flame retardant; varies based on formulation

Uniqueness of 1,2,5,6-Tetrabromocyclooctane:

  • It has a cyclooctane structure which provides unique physical properties compared to linear or cyclic alternatives.
  • Its specific pattern of bromination allows for distinct interactions with biological systems.
  • As a newer alternative flame retardant, it is being investigated for its reduced environmental impact compared to older compounds like hexabromocyclododecane .

XLogP3

4.7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 38 of 39 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

3194-57-8

Dates

Modify: 2023-08-15

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